molecular formula C11H11NO B1287577 3,4-Dimethylbenzoylacetonitrile CAS No. 884504-20-5

3,4-Dimethylbenzoylacetonitrile

Cat. No. B1287577
M. Wt: 173.21 g/mol
InChI Key: FFWSHSVDWFTXCI-UHFFFAOYSA-N
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Description

The compound 3,4-Dimethylbenzoylacetonitrile is a derivative of benzoylacetonitrile with two methyl groups attached to the benzene ring. While the provided papers do not directly discuss 3,4-Dimethylbenzoylacetonitrile, they do provide insights into similar compounds that can help infer some of its properties and behaviors. For instance, the study of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals the impact of substituents on the benzene ring and their influence on molecular structure and interactions .

Synthesis Analysis

The synthesis of related compounds, such as 3- and 4-pyridylacetonitriles, involves cyanation reactions under basic conditions, which could be a potential pathway for synthesizing 3,4-Dimethylbenzoylacetonitrile . The cyanation of methyl-substituted pyridines with TMSiCN suggests that a similar approach might be used for the synthesis of 3,4-Dimethylbenzoylacetonitrile, starting from a dimethyl-substituted benzene precursor.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,4-Dimethylbenzoylacetonitrile has been determined using various spectroscopic methods and quantum chemical studies. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows how substituents can affect the planarity and dihedral angles within the molecule . This information can be extrapolated to predict the molecular geometry of 3,4-Dimethylbenzoylacetonitrile, which may also exhibit non-planar conformations due to steric hindrance from the methyl groups.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,4-Dimethylbenzoylacetonitrile, they do explore the reactivity of similar nitrile-containing compounds. For instance, the presence of the cyano group in these molecules is a reactive site that can undergo various transformations, such as nucleophilic addition or conversion into other functional groups . The electronic properties of the cyano group and adjacent methyl groups would influence the reactivity of 3,4-Dimethylbenzoylacetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4-Dimethylbenzoylacetonitrile have been characterized using spectroscopic techniques and computational methods. The studies of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and 3- and 4-pyridylacetonitriles provide insights into the vibrational modes, electronic transitions, and molecular electrostatic potential, which are crucial for understanding the behavior of 3,4-Dimethylbenzoylacetonitrile . The HOMO-LUMO gap, dipole moment, and polarizability are important properties that can be estimated for 3,4-Dimethylbenzoylacetonitrile based on these studies, which would give an indication of its chemical stability and potential nonlinear optical (NLO) properties .

Scientific Research Applications

Application in Environmental Science

  • Field : Environmental Science
  • Application Summary : 3,4-diaminobenzophenone (DABP)-functionalized Fe 3 O 4 /AC@SiO 2 (Fe 3 O 4 /AC@SiO 2 @DABP) magnetic nanoparticles (MNPs) were synthesized as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene as volatile organic compounds (VOCs) .
  • Methods of Application : The MNPs used in adsorption and desorption of benzene and toluene were synthesized by the co-precipitation and sol-gel methods .
  • Results : The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively, under optimum process parameters . After the fifth adsorption and desorption cycles, the MNPs retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .

Application in Industrial and Biomedical Fields

  • Field : Industrial and Biomedical Fields
  • Application Summary : Poly (3,4-ethylenedioxythiophene) (PEDOT) is a conducting polymer with satisfactory conductivity, good transparency, easy processability, low price, small redox potential and good electrochromic properties . It has applications in industrial and biomedical fields .
  • Methods of Application : PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight .
  • Results : PEDOT:PSS is an electronically conducting polymer, which is water-soluble causing easy processing .

Application in Oligonucleotide Analysis

  • Field : Oligonucleotide Analysis
  • Application Summary : 3,4-diaminobenzophenone (DABP) was demonstrated to be advantageous in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
  • Methods of Application : Not specified .
  • Results : Not specified .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSHSVDWFTXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606555
Record name 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzoylacetonitrile

CAS RN

884504-20-5
Record name 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethylphenyl)-3-oxopropanenitrile
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